molecular formula C27H24N2O5 B2557397 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide CAS No. 897759-15-8

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2557397
CAS No.: 897759-15-8
M. Wt: 456.498
InChI Key: JDWGNZVFKXROJD-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone in the presence of a base.

    Introduction of the Benzoyl Group: This step involves the acylation of the quinoline core using benzoyl chloride in the presence of a base like pyridine.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a strong base.

    Formation of the Acetamide Linkage: This involves the reaction of the quinoline derivative with 3-methoxyphenylacetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. For example, it might inhibit a key enzyme in a pathogen, leading to its death.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Ciprofloxacin: A fluoroquinolone antibiotic.

Comparison

Compared to these compounds, 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide may have unique structural features that confer specific biological activities or chemical reactivity. For instance, the presence of the benzoyl and ethoxy groups might enhance its lipophilicity, affecting its absorption and distribution in biological systems.

Properties

IUPAC Name

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-3-34-21-12-13-24-22(15-21)27(32)23(26(31)18-8-5-4-6-9-18)16-29(24)17-25(30)28-19-10-7-11-20(14-19)33-2/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWGNZVFKXROJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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